2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole
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Overview
Description
2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole: shares structural similarities with other pyrazole and thiazole derivatives.
Trospium chloride: Another compound with a complex structure and multiple functional groups.
Uniqueness
The uniqueness of This compound lies in its specific arrangement of aromatic rings and heteroatoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H14Cl5N3S |
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Molecular Weight |
565.7 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(3,4-dichlorophenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C25H14Cl5N3S/c1-13-22(14-5-3-2-4-6-14)31-25(34-13)33-24(16-8-10-18(27)20(29)12-16)21(30)23(32-33)15-7-9-17(26)19(28)11-15/h2-12H,1H3 |
InChI Key |
OTVZCVVLBHCVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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